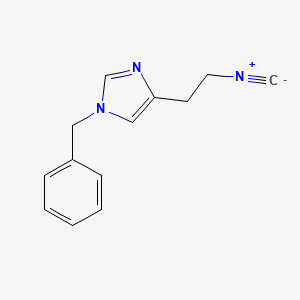![molecular formula C20H32N6O2S4 B14396639 N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide CAS No. 87202-67-3](/img/structure/B14396639.png)
N,N'-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide: is a complex organic compound with the molecular formula C({20})H({32})N({6})O({2})S(_{4}) This compound is characterized by its unique structure, which includes a decane backbone linked to two thiadiazole rings through sulfur atoms, and each thiadiazole ring is further connected to a propanamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide typically involves multiple steps:
Formation of Thiadiazole Rings: The initial step involves the synthesis of 1,3,4-thiadiazole rings. This can be achieved by reacting thiosemicarbazide with carbon disulfide under acidic conditions.
Linking Thiadiazole Rings to Decane Backbone: The thiadiazole rings are then linked to a decane backbone through sulfur atoms. This step often requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the sulfur linkages.
Attachment of Propanamide Groups: Finally, the propanamide groups are attached to the thiadiazole rings. This can be done through an amidation reaction using propanoyl chloride in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can undergo reduction reactions, particularly at the thiadiazole rings, leading to the formation of dihydrothiadiazoles.
Substitution: The amide groups can participate in substitution reactions, where the propanamide groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H({2})) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH({4})) are used.
Substitution: Reagents like acyl chlorides or alkyl halides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrothiadiazoles.
Substitution: Various substituted amides depending on the reagents used.
科学研究应用
N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound has potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Research is ongoing to explore its potential as an anticancer agent, particularly in targeting specific cancer cell pathways.
Industry: It is used in the development of advanced materials, such as polymers with enhanced thermal and mechanical properties.
作用机制
The mechanism of action of N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets enzymes involved in cell wall synthesis in bacteria, leading to cell lysis.
Pathways Involved: It interferes with the synthesis of peptidoglycan, a critical component of bacterial cell walls, thereby inhibiting bacterial growth.
相似化合物的比较
Similar Compounds
- N,N’-[Hexane-1,6-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide
- N,N’-[Octane-1,8-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide
Uniqueness
N,N’-[Decane-1,10-diylbis(sulfanediyl-1,3,4-thiadiazole-5,2-diyl)]dipropanamide is unique due to its longer decane backbone, which imparts greater flexibility and potential for forming more stable complexes with metal ions. This structural feature enhances its applications in coordination chemistry and material science.
属性
CAS 编号 |
87202-67-3 |
|---|---|
分子式 |
C20H32N6O2S4 |
分子量 |
516.8 g/mol |
IUPAC 名称 |
N-[5-[10-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]decylsulfanyl]-1,3,4-thiadiazol-2-yl]propanamide |
InChI |
InChI=1S/C20H32N6O2S4/c1-3-15(27)21-17-23-25-19(31-17)29-13-11-9-7-5-6-8-10-12-14-30-20-26-24-18(32-20)22-16(28)4-2/h3-14H2,1-2H3,(H,21,23,27)(H,22,24,28) |
InChI 键 |
KGWMGIZPVHUVDZ-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)NC1=NN=C(S1)SCCCCCCCCCCSC2=NN=C(S2)NC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



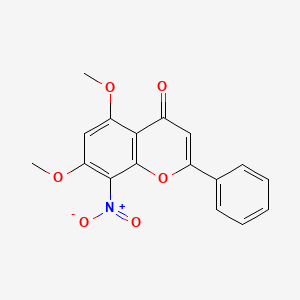
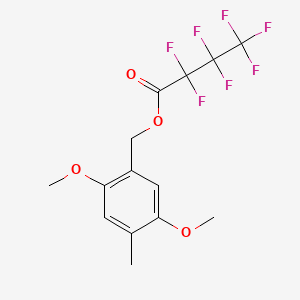
silane](/img/structure/B14396589.png)
![N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-(piperidin-1-yl)propanamide](/img/structure/B14396595.png)
methyl}-1H-1,2,4-triazole](/img/structure/B14396596.png)
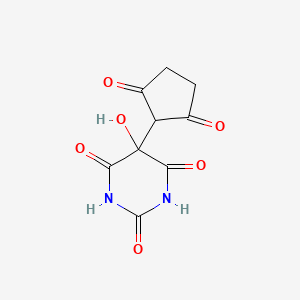

![N,N-Dibenzyl-N'-[4-chloro-2-(trifluoromethyl)phenyl]urea](/img/structure/B14396611.png)

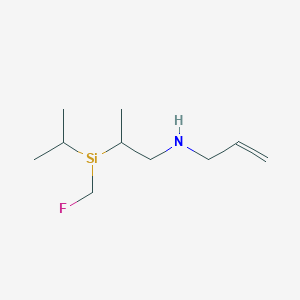
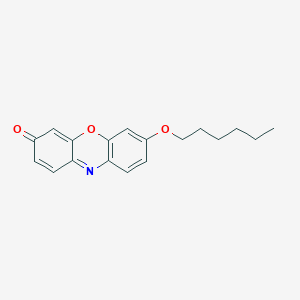
![[2,2-Dimethoxy-1-(propylsulfanyl)ethyl]benzene](/img/structure/B14396637.png)
